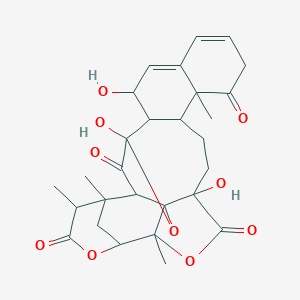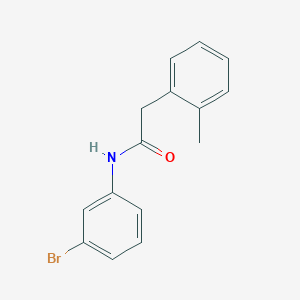![molecular formula C13H18N2O2 B240067 N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)
N-[2-methyl-5-(propionylamino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-5-(propionylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a member of the amide class of compounds and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.
科学的研究の応用
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPAA has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, MPAA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its effects through inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. MPAA has been shown to selectively inhibit COX-2, which is the isoform involved in inflammation. This selective inhibition of COX-2 is believed to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. MPAA has also been shown to decrease the expression of inflammatory genes. Additionally, MPAA has been shown to increase the production of antioxidants and decrease oxidative stress.
実験室実験の利点と制限
MPAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. Additionally, MPAA has been extensively studied, and its effects are well characterized. However, MPAA also has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the mechanism of action of MPAA is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on MPAA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of MPAA in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the optimal dose and duration of treatment and to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term effects of MPAA and its potential for use in humans.
合成法
The synthesis of MPAA involves the reaction of mefenamic acid with propionyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methyl-5-aminophenylpropanoic acid to yield MPAA. This method has been optimized to achieve high yields and purity of the final product.
特性
製品名 |
N-[2-methyl-5-(propionylamino)phenyl]propanamide |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
N-[4-methyl-3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
InChIキー |
DIDYEHWDLGMFQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
正規SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)





![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)

![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)